Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of carbamic acid and is often used in various chemical and biological research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate typically involves the reaction of ethane-1,2-diamine with benzyl chloroformate in anhydrous dichloromethane. The reaction is carried out under nitrogen protection at a controlled temperature of 0°C. The benzyl chloroformate is added dropwise to the solution of ethane-1,2-diamine, and the mixture is stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A related compound with similar chemical properties but different applications.
Carboxybenzyl (CBz) group: Used as a protecting group in peptide synthesis and can be removed under specific conditions
Uniqueness
Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in certain applications, such as its ability to undergo various chemical reactions and its potential use in drug development.
Properties
Molecular Formula |
C12H15F3N2O4 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
benzyl N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5H,6-8,11H2,(H,12,13);(H,6,7) |
InChI Key |
IXXGMHXKZAWZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.